

Unveiling the Spectroscopic Signature of Eupalinolide I: A Technical Guide

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Compound of Interest

Compound Name: Eupalinolide I

Cat. No.: B15591552

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for **Eupalinolide I**, a sesquiterpene lactone isolated from *Eupatorium lindleyanum*. The following sections present a comprehensive summary of its Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, the experimental protocols for data acquisition, and a visualization of the analytical workflow.

Spectroscopic Data of Eupalinolide I

The structural elucidation of **Eupalinolide I** has been achieved through extensive spectroscopic analysis. The following tables summarize the ^1H NMR, ^{13}C NMR, and Mass Spectrometry data, providing a quantitative basis for the identification and characterization of this compound.

Table 1: ^1H NMR Spectroscopic Data for Eupalinolide I (CDCl_3)

Position	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
1	5.28	d	9.6
2	2.55	m	
3	2.20, 2.05	m	
5	5.05	d	9.6
6	4.25	t	9.6
7	2.80	m	
8	5.40	m	
9	2.35, 2.15	m	
13a	6.25	d	3.0
13b	5.60	d	3.0
14	1.85	s	
15	1.10	d	
2'	6.95	q	7.2
3'	1.95	d	7.2
4'	1.90	s	

Table 2: ^{13}C NMR Spectroscopic Data for Eupalinolide I (CDCl_3)

Position	Chemical Shift (δ , ppm)
1	134.5
2	40.2
3	35.8
4	139.8
5	125.5
6	82.5
7	50.1
8	75.6
9	45.3
10	148.2
11	138.7
12	170.5
13	121.8
14	16.5
15	20.8
1'	167.2
2'	128.1
3'	138.5
4'	15.8
5'	20.5

Table 3: Mass Spectrometry Data for Eupalinolide I

Ion	m/z
[M+H] ⁺	403.1703
[M+Na] ⁺	425.1522

Experimental Protocols

The spectroscopic data presented above were acquired using the following methodologies.

NMR Spectroscopy

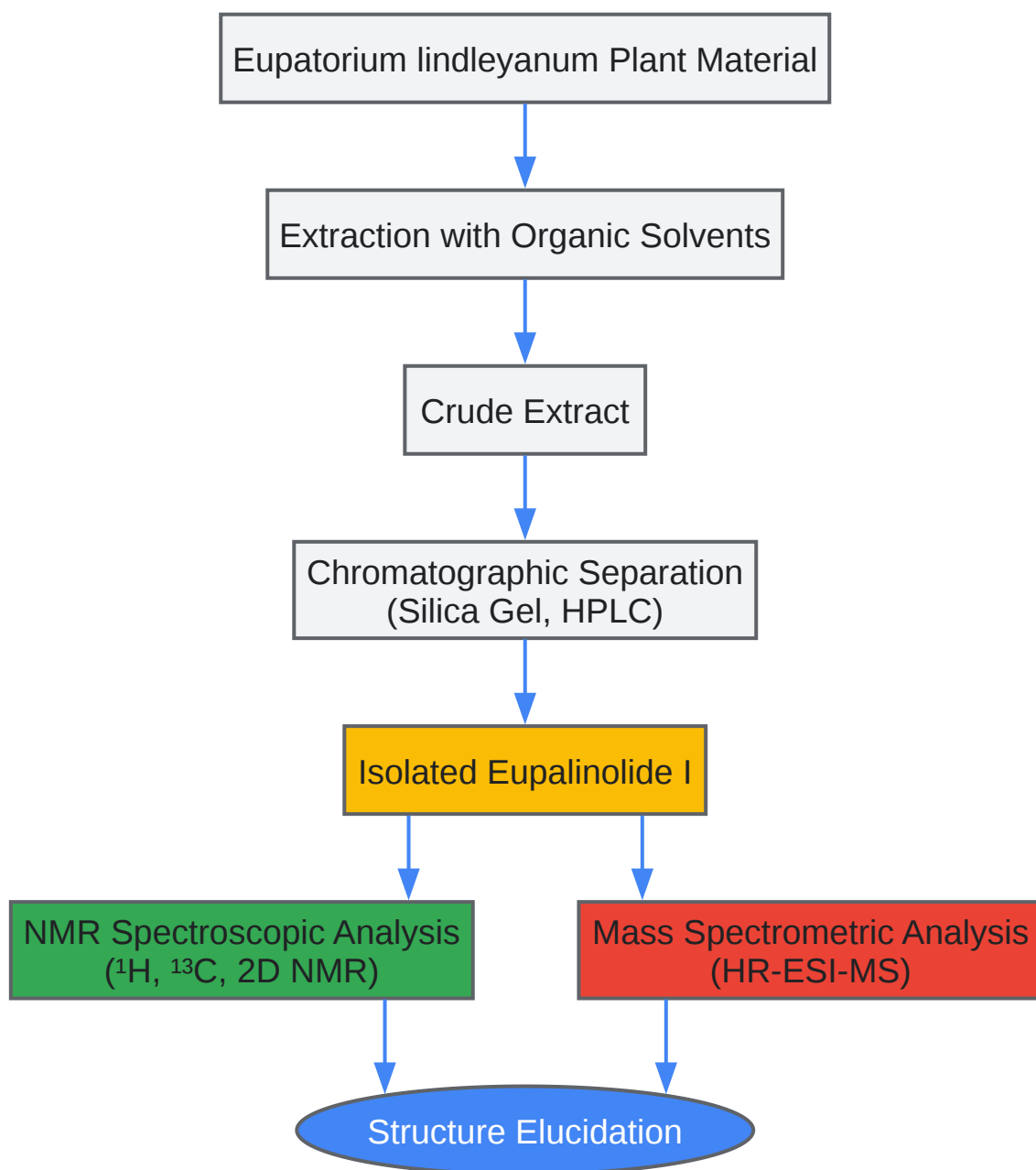
¹H and ¹³C NMR spectra were recorded on a Bruker AVANCE III 600 MHz spectrometer. The sample was dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as the internal standard. Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS, and coupling constants (J) are in Hertz (Hz).

Mass Spectrometry

High-resolution mass spectrometry (HR-MS) was performed on an Agilent 6520 Q-TOF mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the isolation and spectroscopic analysis of **Eupalinolide I**.



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Figure 1. General workflow for the isolation and structural elucidation of **Eupalinolide I**.

This guide serves as a foundational resource for researchers engaged in natural product chemistry, pharmacology, and drug development, providing the essential spectroscopic data and procedural context for **Eupalinolide I**.

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